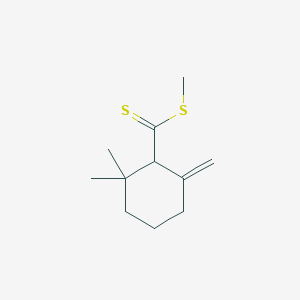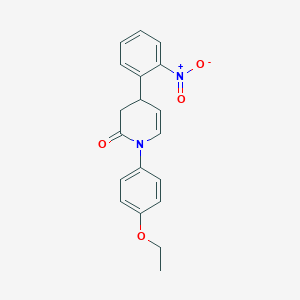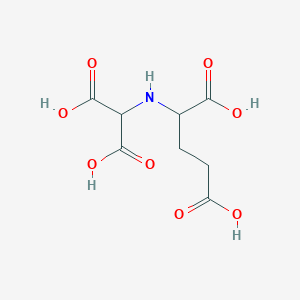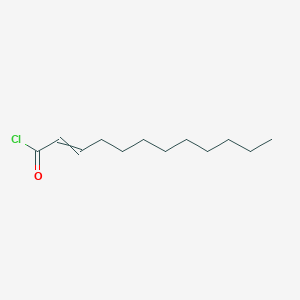
Dodec-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodec-2-enoyl chloride is an organic compound with the molecular formula C12H21ClO. It is a derivative of dodecenoic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodec-2-enoyl chloride can be synthesized through the reaction of dodecenoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the dodecenoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added slowly. The reaction mixture is then heated to reflux, allowing the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dodec-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Addition Reactions: The double bond in this compound can participate in addition reactions with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl), leading to the formation of haloalkanes.
Oxidation and Reduction: The compound can be oxidized to form dodec-2-enoic acid or reduced to form dodecane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiol (RSH) are commonly used under mild conditions.
Addition Reactions: Hydrogen halides (HX) are used, often in the presence of a catalyst or under UV light.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Amides, Esters, Thioesters: Formed through nucleophilic substitution.
Haloalkanes: Formed through addition reactions.
Dodec-2-enoic Acid and Dodecane: Formed through oxidation and reduction, respectively.
Aplicaciones Científicas De Investigación
Dodec-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of dodec-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s double bond and acyl chloride group make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Dodec-2-enoyl-CoA: A coenzyme A derivative involved in fatty acid metabolism.
Dodec-2-enoic Acid: The parent acid of dodec-2-enoyl chloride.
Dodec-2-enoyl-[acp]: An acyl carrier protein derivative involved in fatty acid biosynthesis.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in organic chemistry and industrial applications.
Propiedades
Número CAS |
112767-08-5 |
|---|---|
Fórmula molecular |
C12H21ClO |
Peso molecular |
216.75 g/mol |
Nombre IUPAC |
dodec-2-enoyl chloride |
InChI |
InChI=1S/C12H21ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3 |
Clave InChI |
CMGAAOKHTUJEEZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



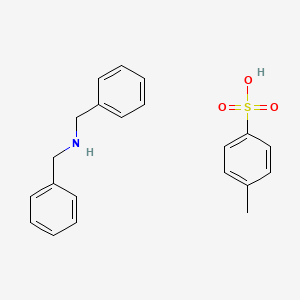
![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)

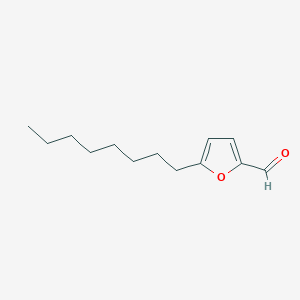
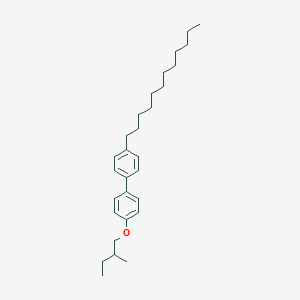

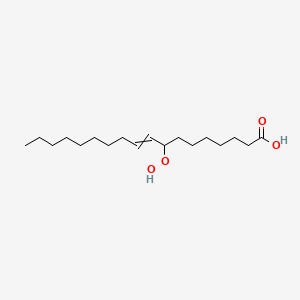
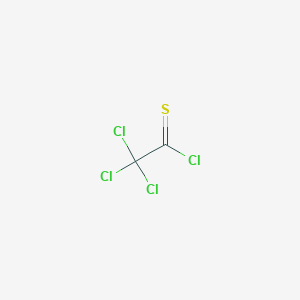
![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
